2-(Benzyloxy)-5-bromophenol
Overview
Description
2-(Benzyloxy)-5-bromophenol is an organic compound that belongs to the class of phenols It features a bromine atom and a benzyloxy group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the phenolic ring . The benzyloxy group can then be introduced via a Williamson ether synthesis, where the phenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for 2-(Benzyloxy)-5-bromophenol are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinones.
Reduction: 2-(Benzyloxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromophenol involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxybenzyl alcohol: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-Hydroxy-5-bromobenzaldehyde: Contains an aldehyde group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
2-(Benzyloxy)-5-bromophenol is unique due to the presence of both a benzyloxy group and a bromine atom on the phenolic ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
5-bromo-2-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAIZUHOWCIGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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